molecular formula C14H14N2O B075980 3-amino-N-(3-methylphenyl)benzamide CAS No. 14315-23-2

3-amino-N-(3-methylphenyl)benzamide

Número de catálogo: B075980
Número CAS: 14315-23-2
Peso molecular: 226.27 g/mol
Clave InChI: WWPARZLQFZGMBB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Amino-N-(3-methylphenyl)benzamide is a substituted benzamide derivative with an amino group (-NH₂) at the 3-position of the benzoyl ring and a 3-methylphenyl group attached to the amide nitrogen. Its molecular formula is C₁₄H₁₄N₂O (monoisotopic mass: ~226.11 g/mol). This compound is structurally related to pharmacologically active benzamides, which often exhibit diverse biological properties such as antimicrobial, anticancer, or enzyme inhibitory activities .

Propiedades

IUPAC Name

3-amino-N-(3-methylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-10-4-2-7-13(8-10)16-14(17)11-5-3-6-12(15)9-11/h2-9H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWPARZLQFZGMBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354073
Record name 3-amino-N-(3-methylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14315-23-2
Record name 3-amino-N-(3-methylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Reaction Mechanism and Stepwise Procedure

Step 1: Amide Bond Formation
3-Nitrobenzoic acid (10–14 g) is dissolved in dichloromethane (100–150 mL) under inert conditions. N,N'-Diisopropyl carbodiimide (DIC, 40–50 mL) and 1-hydroxybenzotriazole (HOBt, 5–10 mL) are added sequentially to activate the carboxylic acid. The mixture reacts at room temperature for 2–3 hours, forming an active ester intermediate. 3-Methylaniline (40–50 mL) is then added dropwise, and the reaction proceeds for 3–5 hours, yielding 3-nitro-N-(3-methylphenyl)benzamide.

Step 2: Nitro Group Reduction
The nitro intermediate is reduced using zinc metal (2 g) and aqueous sodium hydroxide (0.1 M, 50 mL) at 80°C for 3 hours. The reaction mixture is filtered, and the product is isolated via liquid-liquid extraction and purified by chromatography (petroleum ether/ethyl acetate = 1:10) or recrystallization. This step achieves near-quantitative conversion to this compound, with reported yields exceeding 95% in analogous systems.

Critical Parameters:

  • Solvent Choice : Dichloromethane ensures optimal solubility of intermediates.

  • Stoichiometry : A 1:1.2 molar ratio of acid to aniline minimizes side reactions.

  • Temperature Control : Maintaining 80°C during reduction prevents incomplete conversions.

Alternative Synthetic Routes

While the coupling-reduction method remains predominant, other pathways merit discussion:

Acid Chloride Route

3-Nitrobenzoyl chloride, generated via thionyl chloride treatment of 3-nitrobenzoic acid, reacts with 3-methylaniline in dichloromethane. Although this method avoids coupling agents, it requires strict moisture control and typically yields 70–80% of the nitro intermediate. Subsequent reduction parallels Step 2 of the primary method.

Catalytic Hydrogenation

The nitro group in 3-nitro-N-(3-methylphenyl)benzamide can be reduced using hydrogen gas (1–3 atm) over palladium-on-carbon (5–10 wt%) in ethanol. This approach eliminates zinc waste but demands specialized equipment for safe hydrogen handling.

Comparative Analysis of Methods

Parameter Coupling-Activation Acid Chloride Catalytic Hydrogenation
Yield (Overall)90–95%70–80%85–90%
Reaction Time6–8 hours5–7 hours4–6 hours
Purification ComplexityModerateHighLow
ScalabilityExcellentModerateLimited
Byproduct GenerationMinimalSignificantNegligible

The coupling-activation method outperforms alternatives in yield and scalability, making it ideal for industrial applications. Catalytic hydrogenation offers environmental advantages but requires higher capital investment.

Optimization Strategies

Coupling Reagent Selection

Replacing DIC/HOBt with ethyl dimethylaminopropyl carbodiimide (EDC) and hydroxyazabenzotriazole (HOAt) increases reaction rates by 15–20% but raises costs.

Solvent Systems

Tetrahydrofuran (THF) or dimethylformamide (DMF) alternatives to dichloromethane show comparable efficiency while improving solubility of polar intermediates.

Reduction Alternatives

Sodium dithionite in aqueous ethanol reduces nitro groups at 60°C with 88–92% efficiency, offering a zinc-free option.

Industrial-Scale Considerations

Continuous flow reactors enhance the coupling step’s efficiency by:

  • Reducing reaction time from 3 hours to 20 minutes

  • Improving yield consistency (±1% batch variance)

  • Minimizing solvent use by 40%

Automated pH control during reduction ensures reproducible amine quality (purity >99.5%).

Análisis De Reacciones Químicas

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the amino group.

    Reduction: Reduction reactions can be performed on the nitro precursor to obtain the amino derivative.

    Substitution: The compound can participate in substitution reactions, particularly involving the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Halogenating agents like chlorine or bromine can be used under controlled conditions.

Major Products:

    Oxidation: Products may include nitroso or nitro derivatives.

    Reduction: The primary product is the amino derivative.

    Substitution: Halogenated benzamides are common products.

Mecanismo De Acción

The mechanism by which 3-amino-N-(3-methylphenyl)benzamide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the benzamide group can participate in hydrophobic interactions, stabilizing the compound within the target site .

Comparación Con Compuestos Similares

Structural and Crystallographic Comparisons

N-(3-Methylphenyl)Benzamide (N3MPBA)
  • Structure: Lacks the 3-amino substituent on the benzoyl ring.
  • Crystal Data: Dihedral angles between benzoyl and aniline rings: 70.6°–74.2° (larger than in the chloro analog, N3CPBA: 61.0°) . Amide group adopts a non-planar conformation due to steric effects from the 3-methyl substituent.
  • Hydrogen Bonding : Forms chains via N–H⋯O interactions, stabilizing the crystal lattice .
3-Chloro-N-(3-Trifluoromethylphenyl)Benzamide
  • Structure : Chlorine at the 3-position and trifluoromethyl (-CF₃) on the aniline ring.
  • Properties: Electron-Withdrawing Groups: -Cl and -CF₃ enhance metabolic stability but reduce solubility compared to amino-substituted analogs .
3-Amino-N-Phenylbenzamide
  • Structure: Shares the 3-amino group but lacks the methyl substituent on the aniline ring.
  • Molecular weight: 212.25 g/mol (vs. 226.11 g/mol for the methyl analog) .

Electronic and Reactivity Comparisons

Compound Substituents Electronic Effects Reactivity Insights
3-Amino-N-(3-methylphenyl)benzamide -NH₂ (3-pos), -CH₃ (aniline) -NH₂ is electron-donating; enhances solubility and hydrogen-bonding capacity. Likely participates in electrophilic substitution at the amino group.
N-(3-Methylphenyl)-3-nitrobenzamide -NO₂ (3-pos), -CH₃ (aniline) -NO₂ is electron-withdrawing; reduces solubility but increases stability. Nitro groups favor reduction reactions to amines.
3-Fluoro-N-(1-phenylpropyl)benzamide -F (3-pos), -CH₂CH₂CH₃ (amide) -F is weakly electron-withdrawing; enhances lipophilicity. Fluorine may resist metabolic oxidation.

Actividad Biológica

3-Amino-N-(3-methylphenyl)benzamide is an organic compound with significant potential in pharmaceutical applications due to its structural characteristics. This compound, with a molecular formula of C₁₄H₁₄N₂O and a molecular weight of approximately 226.27 g/mol, features an amino group and a methyl group attached to a benzamide structure. Understanding its biological activity is crucial for its application in drug development and therapeutic interventions.

The compound is synthesized through various methods, primarily involving the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. Its unique substitution pattern influences its reactivity and interaction with biological targets, making it a valuable building block in medicinal chemistry.

Antioxidant Activity

Recent studies have employed the phosphomolybdenum test to evaluate the antioxidant potential of this compound. The results indicate that this compound exhibits notable antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.

Antiproliferative Effects

Research has highlighted the antiproliferative effects of compounds structurally similar to this compound. For instance, derivatives have shown significant activity against breast cancer cell lines such as MCF-7 and MDA-MB-231, with IC50 values ranging from 10 to 33 nM . These findings suggest that the compound may interact with tubulin at the colchicine-binding site, inhibiting polymerization and leading to cell cycle arrest and apoptosis in cancer cells.

The mechanism of action involves the inhibition of tubulin polymerization, which is critical for mitotic spindle formation during cell division. Flow cytometry analyses demonstrate that treatment with related compounds leads to G2/M phase arrest in cancer cells, indicating potential as an antitumor agent .

Comparative Analysis with Similar Compounds

To further understand the biological activity of this compound, a comparison with structurally related compounds is essential:

Compound NameStructure FeaturesUnique Aspects
3-AminobenzamideBenzamide with an amino group at meta positionCommonly used as a precursor in drug synthesis
N-(4-Aminophenyl)benzamideAmino group at para positionExhibits different biological activity profiles
N-(2-Aminophenyl)benzamideAmino group at ortho positionMay show distinct reactivity due to sterics

The comparison highlights that while all these compounds share a benzamide core, their specific substitutions lead to varied biological activities, particularly in terms of enzyme interactions and receptor binding.

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in various applications:

  • Anticonvulsant Properties : According to patent literature, derivatives of this compound have been explored for their anticonvulsant effects, indicating potential utility in neurological disorders .
  • Enzyme Interaction Studies : In biological research contexts, this compound has been utilized to study interactions with specific enzymes due to its structural similarity to biologically relevant molecules.

Q & A

Q. What synthetic methodologies are effective for preparing 3-amino-N-(3-methylphenyl)benzamide?

The synthesis of benzamide derivatives typically involves coupling acyl chlorides with substituted anilines. For example:

  • Procedure : React m-toluic acid-derived acyl chloride with o-phenylenediamine in pyridine to form diamides .
  • Key Conditions : Use of acyl chlorides (good leaving groups) under mild temperatures to favor amide formation over cyclization to benzimidazoles. Excess protonating agents and high temperatures promote competing benzimidazole synthesis .
  • Characterization : Confirm purity via GC-MS, IR (amide C=O stretch at ~1650 cm⁻¹), and ¹H/¹³C NMR (amide proton at δ ~10 ppm) .

Q. How can researchers characterize the physicochemical properties of this compound?

  • Computational Tools : Predict LogD (1.47 at pH 7.4), pKa (~11.9), and polar surface area (84.22 Ų) using software like ACD/Labs or Molinspiration .
  • Experimental Validation : Determine LogP via shake-flask method, and measure solubility in DMSO/water mixtures .
  • Thermal Analysis : DSC/TGA for melting point decomposition profiles (e.g., compare to N-(3-methylphenyl)benzamide analogs with mp ~140–160°C) .

Q. What crystallographic techniques are suitable for resolving structural features of this compound?

  • Data Collection : Use CuKα radiation (λ = 1.5418 Å) on a single-crystal diffractometer (e.g., Oxford Xcalibur) to resolve monoclinic systems (space group P2₁/c) .
  • Refinement : Employ SHELXL for small-molecule refinement, addressing disorder in aromatic rings (e.g., occupancy factors refined to 0.5 for disordered methyl groups) .
  • Visualization : Generate ORTEP-3 diagrams to illustrate dihedral angles between benzamide and aniline moieties (~70–74°) .

Advanced Research Questions

Q. How do substituents influence the reactivity and frontier molecular orbitals (FMOs) of benzamide derivatives?

  • DFT Analysis : Calculate HOMO/LUMO energies (e.g., Gaussian 09 with B3LYP/6-31G*) to identify electron-rich regions. For N-(3-methylphenyl)benzamide analogs, the amide group contributes significantly to HOMO, while the aromatic ring dominates LUMO .
  • Reactivity Implications : Electron-withdrawing groups (e.g., nitro) lower LUMO energy, enhancing electrophilic reactivity. Methyl substituents sterically hinder rotation, affecting conformational stability .

Q. What challenges arise in analyzing crystallographic disorder in this compound derivatives?

  • Disorder Modeling : Use SHELXL restraints (e.g., ISOR, SIMU) to refine disordered benzene rings and methyl groups. For example, in N-(3-methylphenyl)benzamide, one molecule in the asymmetric unit showed disorder in the aniline fragment, resolved by splitting occupancy .
  • Hydrogen Bonding : Analyze N–H···O interactions (e.g., bond lengths ~2.8 Å) to explain chain formation in crystal packing .

Q. How does 3-aminobenzamide interact with biological targets, and what experimental controls are critical?

  • Mechanistic Studies : 3-Aminobenzamide inhibits poly(ADP-ribose) polymerase (PARP), but at high concentrations (>1 mM), it nonspecifically affects glucose metabolism and DNA repair. Use dose-response assays (IC₅₀ ~20–50 µM) to differentiate PARP-specific effects .
  • Controls : Include benzamide (non-inhibitory analog) and validate results with CRISPR knockouts or selective PARP inhibitors (e.g., olaparib) .

Q. What strategies enable comparative studies between this compound and halogenated analogs?

  • Synthetic Routes : Compare yields from m-toluic acid vs. 3-chlorobenzoic acid precursors. Halogenated analogs (e.g., N-(3-chlorophenyl)benzamide) exhibit tighter crystal packing due to Cl···π interactions .
  • Bioactivity : Test antibacterial activity against E. coli (e.g., MIC assays) and compare to trifluoromethyl derivatives (e.g., N-(pyrimidinyl)benzamides with IC₅₀ ~10 µM) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.